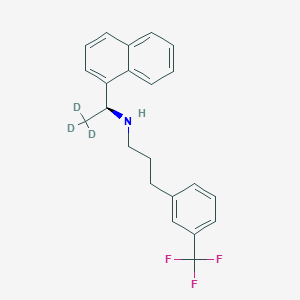

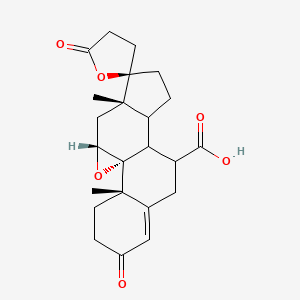

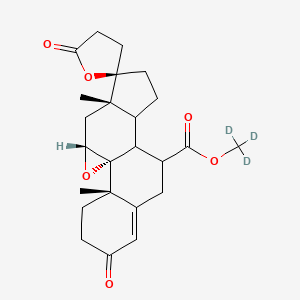

Ondansetron-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS Number: 99614-02-5 (unlabeled)

Scientific Research Applications

1. Antiemetic Efficacy in Chemotherapy

Ondansetron, a 5-HT3 receptor antagonist, demonstrates significant effectiveness in preventing chemotherapy-induced nausea and vomiting. Studies have shown that ondansetron, especially when combined with other drugs like dexamethasone, can substantially improve protection against emesis and nausea in patients undergoing chemotherapy with cisplatin, a potent emetogenic agent. This combination was preferred by a majority of patients over ondansetron alone due to its higher efficacy (Roila et al., 1991).

2. Broad Therapeutic Potential

Ondansetron's wide distribution of 5-HT3 receptors in the body has led to investigations into its effectiveness in various conditions beyond chemotherapy-induced emesis. Preliminary data suggest its clinical benefit in diverse situations like nausea linked to drug overdosage, anti-infective therapies, neurological trauma, and gastrointestinal motility disorders (Wilde & Markham, 1996).

3. Applications in CNS-Related Disorders

Ondansetron's efficacy extends to CNS-related disorders, with potential applications in treating conditions like alcoholism, opiate withdrawal, anxiety disorders, Tourette's syndrome, and pruritus. It offers a safety profile superior to traditional antiemetics and does not exacerbate symptoms of Parkinson's disease (Ye et al., 2006).

4. Local Anesthetic Properties

Ondansetron has shown properties akin to local anesthetics. Studies using patch-clamp techniques and the tail-flick method in rats indicate that ondansetron can block Na channel currents and induce numbness when injected subcutaneously, suggesting its potential as a prototype for new local anesthetics (Ye et al., 1997).

5. Alternative Routes of Drug Delivery

Research exploring the nasal absorption of ondansetron in rats indicates its potential as an effective alternative to intravenous administration. This could be particularly beneficial for patients undergoing emetogenic cancer therapy where oral or intravenous delivery might be inconvenient or unfeasible (Hussain et al., 2000).

properties

Product Name |

Ondansetron-d5 |

|---|---|

Molecular Formula |

C18H14D5N3O |

Molecular Weight |

298.39 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.